molecular formula C63H100O30 B1417950 Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin CAS No. 1019999-18-8

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin

Cat. No.: B1417950
CAS No.: 1019999-18-8
M. Wt: 1337.4 g/mol
InChI Key: XRGIJNKZLAFOQY-UHFFFAOYSA-N
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Description

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. This particular compound features a naphthyl group attached to the sixth position of one of the glucose units and all hydroxyl groups methylated. The molecular formula is C63H100O30, and it has a molecular weight of 1337.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin involves several steps:

    Methylation of Cyclodextrin: The hydroxyl groups of alpha-cyclodextrin are methylated using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of Naphthyl Group: The naphthyl group is introduced at the sixth position of one of the glucose units through a nucleophilic substitution reaction.

Properties

IUPAC Name

31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGIJNKZLAFOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H100O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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